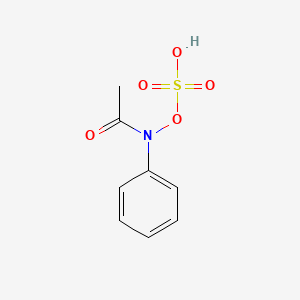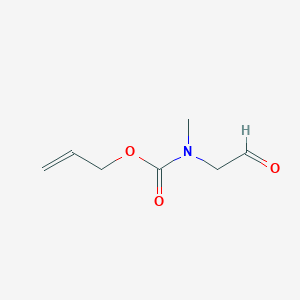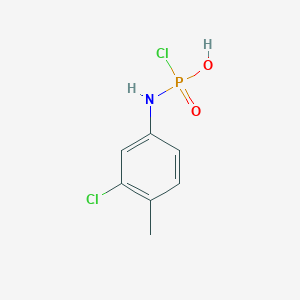![molecular formula C14H17NO2 B14368310 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole CAS No. 92420-71-8](/img/structure/B14368310.png)
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is an organic compound that features an indole core substituted with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole typically involves the reaction of indole with 2-(2-methyl-1,3-dioxolan-2-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C in ethanol under hydrogen gas.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring and the dioxolane moiety.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The dioxolane moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but lacks the 4-substitution on the indole ring.
4-(2-Methyl-1,3-dioxolan-2-yl)ethyl-1H-indole: Similar structure but with different substitution patterns.
Uniqueness
4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the indole core and the dioxolane moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
Propriétés
Numéro CAS |
92420-71-8 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C14H17NO2/c1-14(16-9-10-17-14)7-5-11-3-2-4-13-12(11)6-8-15-13/h2-4,6,8,15H,5,7,9-10H2,1H3 |
Clé InChI |
XNYOTFNERPXFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCC2=C3C=CNC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
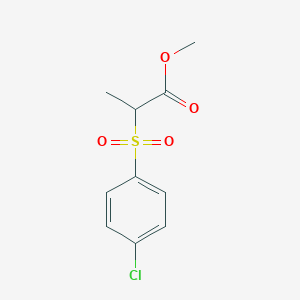
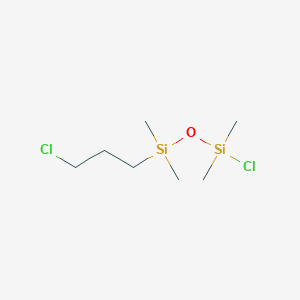
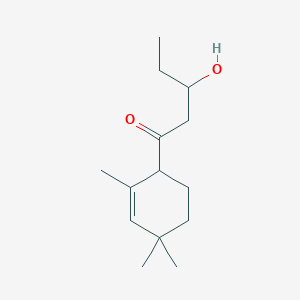
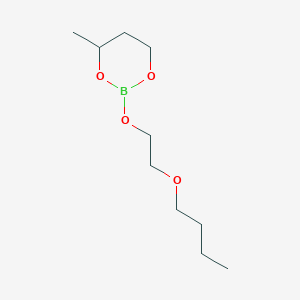
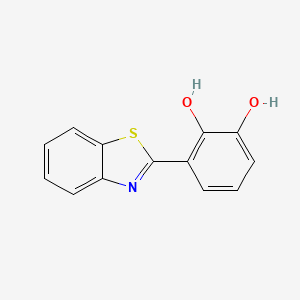
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
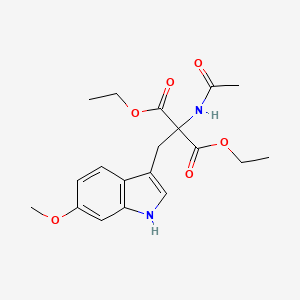
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)

